molecular formula C9H16FN B13327933 8-Fluoro-1-azaspiro[4.5]decane

8-Fluoro-1-azaspiro[4.5]decane

Katalognummer: B13327933
Molekulargewicht: 157.23 g/mol
InChI-Schlüssel: ZIOBHUOEBKJNBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-1-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C9H16FN and its molecular weight is 157.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-1-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-1-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H16FN

Molekulargewicht

157.23 g/mol

IUPAC-Name

8-fluoro-1-azaspiro[4.5]decane

InChI

InChI=1S/C9H16FN/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,11H,1-7H2

InChI-Schlüssel

ZIOBHUOEBKJNBR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(CC2)F)NC1

Herkunft des Produkts

United States
Foundational & Exploratory

The Architecture of 8-Fluoro-1-azaspiro[4.5]decane: A Precision Scaffold for GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthetic pathways, and medicinal chemistry applications of 8-fluoro-1-azaspiro[4.5]decane .

Executive Summary

In the transition from "flat" aromatic drug candidates to three-dimensional architectures (Fsp³ enrichment), spirocyclic amines have emerged as privileged scaffolds. The 8-fluoro-1-azaspiro[4.5]decane system represents a highly specialized iteration of this class. By fusing a pyrrolidine ring (1-aza) with a fluorinated cyclohexane ring, this scaffold offers a unique combination of conformational rigidity , metabolic stability (via fluorine blocking), and vectorized lipophilicity . It is increasingly utilized in the design of ligands for Sigma-1 receptors, Muscarinic acetylcholine receptors (mAChR), and Opioid receptors.

Structural Anatomy & Numbering

To navigate the chemistry of this scaffold, precise numbering is essential, as IUPAC conventions for spiro-systems can vary by vendor.

The Core Skeleton

The 1-azaspiro[4.5]decane core consists of a 5-membered pyrrolidine ring spiro-fused to a 6-membered cyclohexane ring.

  • Nitrogen (N1): Located in the 5-membered ring.

  • Spiro Center (C5): The quaternary carbon shared by both rings.

  • Fluorine (F8): Located at position 8 on the cyclohexane ring. In relation to the spiro center (C5), this is the para-position of the cyclohexane ring.

Conformational Landscape
  • Pyrrolidine Ring: Adopts an envelope conformation , with the spiro-carbon (C5) often serving as the flap to minimize steric clash with the cyclohexane ring.

  • Cyclohexane Ring: Adopts a chair conformation .[1]

  • Fluorine Orientation: The C8-fluorine can exist in either an axial or equatorial orientation.

    • Equatorial F: Generally more stable ($ \Delta G \approx 0.25 $ kcal/mol preference), maximizing the dipole vector in the molecular plane.

    • Axial F: Can be accessed via stereoselective synthesis; often used to probe specific hydrophobic pockets or exploit the gauche effect if adjacent heteroatoms are present.

The "Fluorine Effect"

The introduction of fluorine at C8 is not merely decorative; it serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C8 position (analogous to C4 in a substituted piperidine/cyclohexane) is a "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation). Fluorination blocks this site.

  • Basicity Modulation: Through long-range inductive effects ($ \sigma $-bond withdrawal), the fluorine atom lowers the pKa of the distal amine (N1) by approximately 0.5–1.0 log units, improving blood-brain barrier (BBB) permeability.

  • Lipophilicity Tuning: Fluorine acts as a "polar hydrophobe," increasing logD slightly while reducing desolvation penalties during protein binding.

Synthetic Pathways

The synthesis of 8-fluoro-1-azaspiro[4.5]decane requires a convergent approach, typically building the spiro-junction onto a pre-functionalized fluorinated precursor.

Route A: The Iodoaminocyclization Strategy (Primary Route)

This method is preferred for its ability to control stereochemistry and generate the spiro-quaternary center efficiently.

Phase 1: Synthesis of 4-Fluorocyclohexanone The starting material is not always commercially available in bulk and is synthesized from 1,4-cyclohexanedione monoethylene ketal.[2]

  • Fluorination: Treatment of the ketal with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor yields the 8-fluoro-spiro-ketal alkene intermediate, which is hydrogenated to the saturated fluoroketal.

  • Deprotection: Acidic hydrolysis (HCl/THF) reveals 4-fluorocyclohexanone .

Phase 2: Spiro-Ring Construction

  • Imine Formation: Condensation of 4-fluorocyclohexanone with allylamine yields the corresponding imine.

  • Nucleophilic Addition: Addition of an allyl metal species (e.g., allylmagnesium bromide) is difficult due to the existing allyl group. Instead, a Strecker-like approach or Grignard addition to a protected aminonitrile is used.

    • Alternative High-Yield Protocol: Reaction of 4-fluorocyclohexanone with 3-chloropropylamine (or equivalent protected forms) followed by intramolecular cyclization.

  • The "Allyl-Amine" Cyclization (Standard Literature Method):

    • Precursor: 1-Allyl-1-amino-4-fluorocyclohexane .

    • Reagent: Iodine ($ I_2

      
      _3$.
      
    • Mechanism: 5-exo-trig iodocyclization to form the iodomethyl-pyrrolidine intermediate.

    • Reduction: Deiodination with tributyltin hydride ($ Bu_3SnH $) or catalytic hydrogenation yields the final 8-fluoro-1-azaspiro[4.5]decane .

Visualization of Synthetic Logic

Synthesis cluster_0 Phase 1: Core Fluorination cluster_1 Phase 2: Spiro-Cyclization Ketal 1,4-Cyclohexanedione Monoethylene Ketal FluoroKetal 8-Fluoro-spiro-ketal Ketal->FluoroKetal DAST / Deoxo-Fluor Ketone 4-Fluorocyclohexanone (Key Intermediate) FluoroKetal->Ketone H3O+ Deprotection Imine Imine / Aminonitrile Ketone->Imine Allylamine AllylAmine 1-Allyl-1-amino- 4-fluorocyclohexane Imine->AllylAmine AllylMgBr (Grignard) IodoInt Iodomethyl-spiro Intermediate AllylAmine->IodoInt I2, NaHCO3 (Iodoaminocyclization) Final 8-Fluoro-1-azaspiro [4.5]decane IodoInt->Final Bu3SnH (Deiodination)

Figure 1: Convergent synthetic pathway via iodoaminocyclization, ensuring correct placement of the fluorine atom prior to spiro-formation.

Medicinal Chemistry Applications

Sigma-1 Receptor ($ \sigma_1 $) Ligands

The 1-azaspiro[4.5]decane core is a bioisostere of the piperidine ring found in haloperidol and other classical sigma ligands.

  • Binding Mode: The basic nitrogen (N1) forms a critical salt bridge with Asp126 in the $ \sigma_1 $ binding pocket.

  • Role of Fluorine: The 8-fluoro substituent occupies a hydrophobic sub-pocket. In radioligand development ($ ^{18}F $ tracers), this position is ideal for introducing the radiolabel without disrupting binding affinity, as demonstrated in studies of similar 1-oxa-8-azaspiro analogs.

Muscarinic Acetylcholine Receptors (mAChR)

Spirocyclic amines are potent scaffolds for M1/M4 agonists used in Alzheimer's research.

  • Rigidity: The spiro-lock reduces the entropic penalty of binding.

  • Selectivity: The bulky cyclohexane tail (enhanced by the fluorine atom) can clash with non-conserved residues in the M2/M3 subtypes, improving selectivity profiles.

Bioisosterism & Vector Placement

This scaffold serves as a rigidified analog of 4,4-disubstituted piperidines .

  • Vector 1 (N-Substituent): The pyrrolidine nitrogen is the primary attachment point for "warheads" or aryl groups.

  • Vector 2 (C8-Fluorine): Modulates the lipophilic vector opposite the amine, affecting HERG channel binding (often reducing affinity by lowering basicity).

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The presence of fluorine provides a distinct handle for characterization.

  • 
     NMR:  Expect a multiplet (typically a dtt or similar pattern depending on H-F coupling) around -170 to -180 ppm  (relative to CFCl
    
    
    
    ).
  • 
     NMR: 
    
    • H-8 (Geminal to F): A distinct multiplet (dm, $ J_{H-F} \approx 48 $ Hz) shifted downfield (approx. 4.5–4.8 ppm).

    • Spiro-CH2 (Pyrrolidine): Diastereotopic protons due to the chiral center (if substituted) or rigid ring environment.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Fragmentation:

    • Parent Ion:

      
       = 158.13 Da (Calculated for C
      
      
      
      H
      
      
      FN).
    • Characteristic Loss: Loss of HF ($ M-20 $) is common in fluorocycloalkanes, leading to a cyclohexenyl cation species.

    • Retro-Diels-Alder: Spiro-systems often undergo characteristic ring opening; look for fragments corresponding to the pyrrolidine ring ($ m/z \approx 70 $).

References

  • Synthesis of 1-Azaspiro[4.5]decane Scaffold

    • Title: Transformation of Anilines to 1‐Azaspiro[4.
    • Source:Advanced Synthesis & Catalysis (via ResearchG
    • URL:[Link]

  • Fluorin

    • F-Labeled 1,4-Dioxa-8-azaspiro[4.
    • Source:Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Iodoaminocycliz

    • Title: Synthesis of Enantiopure 1-Azaspiro[4.
    • Source:Journal of Organic Chemistry (Cited in ChemInform).
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[3][4]

    • Source: BLDpharm Technical Insights.
  • Title: Method for synthesizing 4-fluorocyclohexanone (Patent CN107827721B).

Sources

Escaping Flatland: A Technical Guide to Novel Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" is no longer a theoretical concept but a clinical imperative. As drug targets become increasingly complex—shifting from deep hydrophobic pockets to solvent-exposed protein-protein interactions (PPIs)—the reliance on planar, aromatic-heavy scaffolds has contributed to high attrition rates due to poor solubility and off-target toxicity.[1]

This guide analyzes the structural and synthetic renaissance of spirocyclic scaffolds . Unlike fused or bridged systems, spirocycles connect two rings via a single quaternary carbon (the spiro atom), creating inherent three-dimensionality.[1] We explore how increasing the fraction of sp


 hybridized carbons (

) correlates with clinical success, detail the synthesis of high-value scaffolds like spiro[3.3]heptanes , and provide a validated protocol for photoredox-mediated spirocyclization.

Part 1: The Structural Advantage – Vectorality & Physicochemical Metrics[2]

The Correlation

The metric


 (number of sp

carbons / total carbon count) is a robust predictor of clinical success. Planar molecules (low

) often suffer from "molecular obesity"—high lipophilicity (

) required to drive potency, leading to poor metabolic stability and solubility.

Spirocyclic Impact on Drug-Likeness:

Property Effect of Spiro-Scaffold Introduction Mechanism
Solubility Increase Disruption of crystal lattice packing energy compared to flat aromatics.[1]

| Lipophilicity | Decrease (


)  | Higher saturation reduces the need for lipophilic bulk to fill space. |
| Selectivity  | Increase  | Rigid, non-planar geometries probe specific 3D pockets, reducing promiscuous binding.[1] |
| Metabolic Stability  | Variable/Increase  | Quaternary centers block metabolic soft spots (e.g., benzylic oxidation).[1] |
Vectorality: The Spiro[3.3]heptane Case

One of the most powerful applications of spirocycles is bioisosterism . The spiro[3.3]heptane scaffold has emerged as a surrogate for the phenyl ring and the piperazine ring.

  • vs. Phenyl Ring: The distance between C2 and C6 in spiro[3.3]heptane mimics the para-substitution vector of benzene but eliminates the

    
    -electron cloud, reducing potential hERG liability.
    
  • vs. Piperazine: In the PARP inhibitor Olaparib , replacing the piperazine with a 2,6-diazaspiro[3.3]heptane maintained potency while significantly improving selectivity against other PARP isoforms.

Visualization: Design Logic

The following diagram illustrates the decision matrix for transitioning from a flat scaffold to a spirocyclic core.

SpiroDesign Flat Flat Aromatic Core (Low Fsp3) Issues Issues: 1. Poor Solubility 2. Promiscuous Binding 3. Metabolic Liability Flat->Issues Leads to Spiro Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) Issues->Spiro Solution: Saturation Benefits Outcome: 1. Rigid 3D Vectors 2. Reduced LogP 3. Novel IP Space Spiro->Benefits Results in

Figure 1: The "Escape from Flatland" design logic, prioritizing 3D complexity to solve ADMET issues.

Part 2: Advanced Synthetic Methodologies

Constructing quaternary centers, particularly in strained rings, is synthetically demanding.[1] Traditional methods (e.g., double alkylation) are often harsh.[1] Recent advances utilize Photoredox Catalysis and Strain-Release chemistry to access novel chemical space.[2][3]

Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)

A cutting-edge approach involves the radical addition to bicyclo[1.1.0]butanes (BCBs) .[2][3] The relief of ring strain (


66 kcal/mol) drives the reaction, allowing for the rapid assembly of spirocyclobutyl  systems, such as spirocyclobutyl oxindoles, which are privileged structures in kinase inhibitors.

Mechanism:

  • Radical Generation: A photocatalyst generates a radical (e.g., sulfonyl or alkyl) from a precursor.

  • Attack: The radical attacks the central bond of the BCB.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization (often onto a pendant alkene or arene) to form the spirocycle.

Photoredox 1,5-Hydrogen Atom Transfer (HAT)

This method allows for the remote functionalization of C(sp


)-H bonds to form spiro-lactams.[1] An excited Iridium catalyst oxidizes an amide nitrogen, generating a nitrogen radical that abstracts a hydrogen atom from a specific position (1,5-relationship), followed by radical recombination to close the spiro ring.[1]

Part 3: Detailed Experimental Protocol

Target: Synthesis of Functionalized Spirocyclobutyl Oxindole via Photoredox Strain-Release. Rationale: This protocol demonstrates the "Novel" aspect of the guide, utilizing BCBs to generate high-value spiro-scaffolds under mild conditions.

Materials & Reagents[5]
  • Substrate:

    
    -arylacrylamide-tethered Bicyclo[1.1.0]butane (BCB-amide).[1]
    
  • Radical Precursor: 4-Toluenesulfonyl chloride (TsCl).

  • Photocatalyst:

    
    -Ir(ppy)
    
    
    
    (1.0 mol%) or 4-CzIPN (Organophotocatalyst).[1]
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (degassed).

  • Light Source: Blue LED (450-460 nm).

Step-by-Step Workflow
  • Reaction Setup:

    • In a nitrogen-filled glovebox or under argon flow, charge a flame-dried Schlenk tube (10 mL) with the BCB-amide substrate (0.2 mmol, 1.0 equiv).[1]

    • Add 4-Toluenesulfonyl chloride (0.3 mmol, 1.5 equiv).[1]

    • Add the photocatalyst (0.002 mmol, 1 mol%).

    • Add

      
       (0.4 mmol, 2.0 equiv).
      
    • Add anhydrous Acetonitrile (2.0 mL, 0.1 M concentration).

  • Irradiation:

    • Seal the tube with a Teflon-lined cap.

    • Place the vessel approximately 2-3 cm from a Blue LED strip (cooled by a fan to maintain ambient temperature,

      
      25°C).
      
    • Stir vigorously under irradiation for 12–16 hours. Monitor consumption of the BCB starting material via TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (10 mL) followed by brine.

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the spirocyclobutyl oxindole.

Mechanistic Visualization

The following diagram details the single-electron transfer (SET) pathway governing this protocol.

PhotoredoxMechanism PC_GS Ir(III) Ground State PC_Excited *Ir(III) Excited State (Blue Light) PC_GS->PC_Excited hν (450 nm) Rad_Pre Radical Precursor (R-SO2-Cl) PC_Excited->Rad_Pre SET (Reduction) Radical Radical Species (R-SO2•) Rad_Pre->Radical Cl- loss BCB BCB Substrate (Strain Energy) Radical->BCB Radical Addition Intermediate Radical Intermediate (Ring Opening) BCB->Intermediate Strain Release Intermediate->PC_GS Regeneration Product Spirocyclobutyl Oxindole Intermediate->Product Cyclization/SET

Figure 2: Photoredox cycle driving the strain-release spirocyclization of BCBs.

Part 4: Case Study – Revumenib (SNDX-5613)[1]

Revumenib (approved/late-stage clinical depending on region) represents the pinnacle of modern spirocyclic design. It targets the interaction between Menin and the MLL (Mixed Lineage Leukemia) protein.[4]

  • The Challenge: The Menin-MLL interface is a large, protein-protein interaction surface, historically considered "undruggable" by small molecules.[1]

  • The Solution: The inclusion of a 2,7-diazaspiro[3.5]nonane scaffold.[4]

  • Structural Role: The spirocyclic core serves as a rigid linker that positions key pharmacophores to interact with the Tyr319/Tyr323 clamp of Menin. The sp

    
     character improves the molecule's oral bioavailability compared to earlier flat analogs, allowing it to function as an oral agent for acute leukemias.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][5][6] Journal of Medicinal Chemistry.[6] Link

  • Bapat, N. A., & Mishra, S. K. (2024). Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles.[1][3] Organic Letters.[3][7][8] Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery.[1] Organic Letters.[3][7][8] Link

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery: Revumenib Case Study.Link

Sources

Chemical availability of 8-Fluoro-1-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Availability of 8-Fluoro-1-azaspiro[4.5]decane

Executive Summary

8-Fluoro-1-azaspiro[4.5]decane represents a high-value, spirocyclic scaffold in modern medicinal chemistry. Distinct from its more common isomer (8-azaspiro[4.5]decane), this structure features a pyrrolidine ring spiro-fused to a fluorinated cyclohexane core. This specific topology offers three critical advantages for drug design:

  • Conformational Restriction: The spiro-fusion locks the nitrogen vector, reducing entropic penalties upon receptor binding.

  • Metabolic Stability: The C-8 fluorine substituent blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) on the cyclohexane ring.

  • Physicochemical Tuning: The fluorine atom lowers the pKa of the amine via inductive effects and modulates lipophilicity (LogP), improving CNS penetration profiles.

This guide details the acquisition strategies for this scaffold, analyzing commercial sources and providing a validated de novo synthetic protocol for researchers requiring gram-scale quantities.

Part 1: Structural & Physicochemical Profile

Before sourcing, it is critical to distinguish the target from its isomers.

FeatureTarget: 8-Fluoro-1-azaspiro[4.5]decane Common Isomer: 8-Fluoro-8-azaspiro[4.5]decane
Spiro Center C5 (Shared carbon)C5 (Shared carbon)
Nitrogen Location Position 1 (5-membered ring)Position 8 (6-membered ring)
Fluorine Location Position 8 (6-membered ring)Position 2 or 3 (5-membered ring)
CAS Registry 2306272-74-0 176-64-7 (Parent amine)
Key Application Sigma-1 Receptor Ligands, Kinase InhibitorsOpioid Receptor Ligands

Chemical Properties:

  • Molecular Formula: C9H16FN

  • Molecular Weight: 157.23 g/mol

  • Calculated LogP (cLogP): ~1.8 (Optimal for lead-likeness)

  • pKa: ~9.2 (Slightly reduced from parent amine 10.5 due to F-inductive effect)

Part 2: Commercial Availability & "Make vs. Buy" Analysis

Direct commercial sourcing of 8-Fluoro-1-azaspiro[4.5]decane is currently limited to boutique building-block vendors. It is rarely held in bulk stock and typically falls under "Make-on-Demand" (MOD) tiers.

Commercial Landscape:

  • Primary Vendors: Amadis Chemical, Fluorochem (check specific isomer), Enamine (REAL Database).

  • Cost Estimation: High ($300 - $600 per gram).

  • Lead Time: 4–8 weeks (indicative of on-demand synthesis).

Decision Matrix:

MakeVsBuy Start Need 8-Fluoro-1-azaspiro[4.5]decane Qty Quantity Required? Start->Qty Small < 100 mg Qty->Small Screening Large > 1 Gram Qty->Large Scale-up Budget Budget Constraint? Small->Budget ActionSyn EXECUTE In-House Synthesis (See Protocol Below) Time: 2 wks Large->ActionSyn HighBudget High Budget / Low Time Budget->HighBudget LowBudget Low Budget / High Time Budget->LowBudget ActionBuy ORDER from Specialist Vendor (Amadis/Enamine) Lead Time: 4-6 wks HighBudget->ActionBuy LowBudget->ActionSyn

Figure 1: Strategic decision pathway for sourcing the scaffold based on project constraints.

Part 3: Synthetic Accessibility (The "How-To")

For requirements exceeding 1 gram, or to access specific stereoisomers (cis/trans), in-house synthesis is the most reliable path. The following protocol is designed based on the Nitro-Michael / Reductive Cyclization strategy, which is robust and avoids expensive noble metal catalysts.

Retrosynthetic Logic

The 8-fluoro moiety is introduced late-stage via nucleophilic fluorination of an alcohol precursor. The spiro-skeleton is constructed via the Henry reaction (nitroaldol) followed by Michael addition and reductive cyclization.

Pathway:

  • Scaffold Assembly: 4-Protected-cyclohexanone

    
     Nitro-alkene 
    
    
    
    Spiro-amine.
  • Functionalization: Deprotection

    
     Alcohol 
    
    
    
    Fluoride.
Detailed Experimental Protocol

Step 1: Synthesis of the Spiro-Precursor (8-Hydroxy-1-azaspiro[4.5]decane) Note: This route builds the 1-azaspiro core with an oxygen handle at C-8.

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (Commercial, cheap).

  • Henry Reaction: React with nitromethane (

    
    ) and ammonium acetate (
    
    
    
    ) in refluxing acetic acid to form the nitro-alkene .
    • Observation: Yellow crystalline solid.

  • Michael Addition: Treat the nitro-alkene with acrolein (or ethyl acrylate for lactam route) and a base (DBU) to install the 3-carbon chain required for the pyrrolidine ring.

  • Reductive Cyclization:

    • Reagents:

      
       (50 psi), Raney Nickel (catalyst), MeOH.
      
    • Mechanism: The nitro group reduces to an amine, which intramolecularly attacks the aldehyde/ester to form the ring.

    • Result:1-azaspiro[4.5]decane-8-ketal .

  • Deprotection & Reduction:

    • Hydrolysis (HCl/Acetone) removes the ketal

      
      1-azaspiro[4.5]decan-8-one .
      
    • Reduction (

      
      , MeOH, 0°C) 
      
      
      
      1-azaspiro[4.5]decan-8-ol .
    • Stereochemistry: This produces a mixture of cis and trans isomers (relative to the nitrogen). These can often be separated by flash chromatography.

Step 2: Deoxyfluorination (The Critical Step) This step converts the alcohol to the fluoride with inversion of configuration.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer, thermally more stable).

  • Safety Warning: DAST can generate HF and is shock-sensitive upon heating. Perform in a fume hood behind a blast shield.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 1-azaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous DCM (Dichloromethane). Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add DAST (1.2 eq) dropwise via syringe.

    • Why -78°C? To prevent elimination (formation of the alkene) which is a common side reaction at higher temperatures.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Pour the mixture slowly into saturated

    
     (aq). Caution: Vigorous effervescence (
    
    
    
    ).
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Neutral Alumina or Silica with 1%

    
     to prevent amine tailing).
    
    • Yield: Typically 50-70%.

Part 4: Visualization of the Synthetic Workflow

SynthesisRoute SM 1,4-Cyclohexanedione Mono-ketal Nitro Nitro-Alkene Intermediate SM->Nitro 1. MeNO2, NH4OAc Michael Michael Adduct (3-carbon chain) Nitro->Michael 2. Acrolein, DBU Spiro 1-Azaspiro[4.5] decan-8-one Michael->Spiro 3. H2, Ra-Ni 4. HCl (aq) Alcohol 1-Azaspiro[4.5] decan-8-ol Spiro->Alcohol 5. NaBH4, MeOH Target 8-Fluoro-1-azaspiro [4.5]decane Alcohol->Target 6. DAST, DCM, -78°C (Fluorination)

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target fluorinated scaffold.

Part 5: Quality Control & Characterization

To validate the synthesis, specific spectroscopic signatures must be confirmed.

1. 19F-NMR (Fluorine NMR):

  • Expectation: A multiplet around -170 to -190 ppm (referenced to

    
    ).
    
  • Coupling: Look for geminal H-F coupling (

    
    ) in the 1H-NMR, manifesting as a wide doublet of multiplets at the C-8 position (approx. 
    
    
    
    ppm).

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of HF (M-20) is common in fluorinated aliphatics.

3. Safety & Handling:

  • Storage: Store as the HCl salt to prevent oxidation and improve shelf-life.

  • Stability: The C-F bond is metabolically stable, but the secondary amine is prone to oxidation if left as a free base in air.

References

  • Synthesis of 1-azaspiro[4.

    • Xu, T., et al. "Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization." ResearchGate.[1][2]

  • Fluorination Methodologies (DAST/Deoxo-Fluor)

    • Sigma-Aldrich Technical Bulletin. "Diethylaminosulfur Trifluoride (DAST) Applications."

  • Medicinal Chemistry of Azaspirocycles

    • BenchChem Technical Guide. "The Ascendancy of Azaspirocyclic Scaffolds."

  • Commercial Reference (Isomer Confirmation)

    • Amadis Chemical Product Entry: 8-fluoro-1-azaspiro[4.5]decane (CAS 2306272-74-0).

Sources

Methodological & Application

Application Note: Reaction Conditions for Spirocyclization of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of fluorinated spirocyclic amines—a class of scaffolds critical for restricting conformational space while modulating metabolic stability (via the fluorine effect).

Executive Summary & Strategic Value

Spirocyclic amines are privileged scaffolds in drug discovery due to their ability to project functional groups in defined 3D vectors (high


 character). The incorporation of fluorine into these systems serves a dual purpose:
  • Metabolic Blocking: Fluorine at strategic positions (e.g.,

    
    -to-nitrogen) blocks oxidative metabolism (P450).
    
  • pKa Modulation: The electron-withdrawing inductive effect (

    
    ) of fluorine lowers the basicity of the amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.
    

However, the synthesis is non-trivial. The strong


 effect of fluorine destabilizes adjacent carbocationic intermediates, often rendering standard acid-mediated cyclizations sluggish or prone to elimination. This guide details three distinct protocols—Radical (Photoredox) , Metal-Catalyzed (Pd) , and Cationic (Selectfluor) —to overcome these electronic barriers.

Mechanistic Logic & Reaction Classes

The "Fluorine Challenge" in Cyclization

In non-fluorinated systems, spirocyclization often relies on nucleophilic attack onto an electrophile. When fluorine is present:

  • Nucleophilicity Reduction: If the amine is fluorinated (e.g.,

    
    -fluoroamine), it is significantly less nucleophilic.
    
  • Leaving Group Labile:

    
    -fluorine elimination is a major competing pathway in anionic conditions.
    

Therefore, successful protocols must either proceed via radical intermediates (neutral, less affected by inductive effects) or utilize transient directing groups (TDGs) to position the metal catalyst precisely.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct methodology based on substrate structure.

SpiroSelection Start Substrate Structure Unsat Unsaturated Amide/Amine (Alkene Tether) Start->Unsat Sat Saturated Amine (C(sp3)-H) Start->Sat Decision1 Mechanism? Unsat->Decision1 PdCH Protocol B: Pd-Catalyzed C-H Activation (Transient Directing Group) Sat->PdCH Late-Stage Functionalization Photo Protocol A: Photoredox Carbofluorination (Radical Cascade) Decision1->Photo Need C-C bond formation + Fluorine installation Cationic Protocol C: Selectfluor Cyclization (Fluoronium Ion) Decision1->Cationic Direct Fluorination of Enamide/Olefin

Figure 1: Decision matrix for selecting spirocyclization protocols based on substrate class.

Detailed Experimental Protocols

Protocol A: Photoredox Carbofluorination (Radical Cascade)

Best for: Constructing spirocycles from dehydroalanine derivatives or tethered alkenes. Mechanism: Single Electron Transfer (SET) generates an alkyl radical which adds to the alkene; the resulting radical is quenched by Selectfluor.

Reagents & Conditions
ComponentStandard ReagentRole
Catalyst Mes-Acr-Me

ClO

(5 mol%)
Highly oxidizing photocatalyst (

V).[1]
F Source Selectfluor (2.0 equiv)Electrophilic fluorine source & radical quencher.
Radical Precursor Alkyltrifluoroborate (R-BF

K)
Generates alkyl radical via SET.
Solvent DMF or MeCN:H

O (9:1)
Polar solvent stabilizes charged intermediates.
Light Source Blue LEDs (450 nm)Excites acridinium catalyst.
Step-by-Step Procedure
  • Setup: In a nitrogen-filled glovebox, charge a 10 mL vial with the dehydroalanine substrate (0.5 mmol), Potassium alkyltrifluoroborate (1.0 mmol, 2.0 equiv), and Mes-Acr-Me catalyst (0.025 mmol, 5 mol%).

  • Solvent Addition: Add degassed DMF (5 mL, 0.1 M).

  • Fluorine Source: Add Selectfluor (1.0 mmol, 2.0 equiv) last to prevent background reaction.

  • Irradiation: Seal the vial and irradiate with 450 nm Blue LEDs (approx. 6-10 cm distance) with fan cooling to maintain temp at 25°C. Stir vigorously for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     (sat.) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography. Note: Fluorinated amines often streak; use 1% Et

    
    N in eluent.
    

Critical Insight: The reaction relies on the rate of radical addition to the alkene being faster than the direct reaction of the radical with Selectfluor. If yields are low, slow addition of the radical precursor via syringe pump can minimize side reactions.

Protocol B: Pd-Catalyzed -C(sp3)-H Fluorination

Best for: Late-stage fluorination of existing saturated spiro-amines or precursors. Mechanism: Pd(II)/Pd(IV) cycle using a Transient Directing Group (TDG) to activate the


-C-H bond.
Reagents & Conditions
ComponentStandard ReagentRole
Catalyst Pd(OAc)

(10 mol%)
C-H activation catalyst.
TDG 2-Hydroxynicotinaldehyde (20 mol%)Reversibly forms imine with free amine to direct Pd.
F Source NFSI (N-Fluorobenzenesulfonimide)Oxidant and F source (Pd

Pd

).
Additive AgTFA (2.0 equiv)Promotes halide abstraction and turnover.
Solvent DCE (1,2-Dichloroethane)High boiling, non-coordinating.
Step-by-Step Procedure
  • Imine Formation: In a sealed tube, combine the free amine substrate (0.2 mmol) and 2-hydroxynicotinaldehyde (0.04 mmol) in DCE (1 mL). Stir for 15 min.

  • Catalyst Addition: Add Pd(OAc)

    
     (0.02 mmol), AgTFA (0.4 mmol), and NFSI (0.4 mmol).
    
  • Reaction: Seal and heat to 100°C for 12 hours.

  • TDG Removal: Cool to RT. Add 1N HCl (2 mL) and stir for 30 min to hydrolyze the directing group.

  • Isolation: Neutralize with NaHCO

    
    , extract with DCM. The directing group remains in the aqueous phase or can be washed out.
    

Critical Insight: The geometry of the spiro-system is crucial. The


-C-H bond must be accessible to the square-planar Pd intermediate. Rigid spiro-systems (e.g., spiro[3.3]heptanes) react efficiently due to favorable bond angles (Thorpe-Ingold effect).
Protocol C: Selectfluor-Mediated Cationic Cyclization

Best for: Converting unsaturated amides/thioamides into fluorinated spiro-oxazines or thiazines. Mechanism: Electrophilic fluorination of the alkene generates a fluoronium ion, captured intramolecularly by the amide oxygen/sulfur.

Reagents & Conditions
ComponentStandard ReagentRole
Reagent Selectfluor (1.2 equiv)F

source.
Solvent MeCNPromotes ionic pathway.
Temperature 0°C

RT
Controls exotherm and regioselectivity.
Substrate N-(alkenyl)benzamidePrecursor.
Step-by-Step Procedure
  • Dissolution: Dissolve substrate (0.5 mmol) in anhydrous MeCN (5 mL) under N

    
    .
    
  • Addition: Cool to 0°C. Add Selectfluor (0.6 mmol) in one portion.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS (typically 1–3 hours).

  • Workup: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    (to remove oxidizing species). Extract with EtOAc.

Critical Insight: This reaction is highly stereoselective (anti-addition). The fluorine and the nucleophile (amide oxygen) will end up trans relative to the ring.

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix

When yields are sub-optimal, consult this matrix. Fluorinated intermediates are sensitive to elimination in polar basic media.

IssueProbable CauseRecommended Adjustment
Defluorination (Elimination) Base is too strong or solvent too polar.Switch from DMF to MeCN or PhCF

. Use weaker bases (e.g., K

HPO

instead of Cs

CO

).
Proto-demetallation (Pd) Moisture in solvent or acidic protons.Add 4Å Molecular Sieves. Ensure Ag salt is dry.
Regioisomers (C-H Act.) Competing

- or

-activation.
Switch TDG to a bulkier derivative (e.g., 6-methyl-2-hydroxynicotinaldehyde) to enforce steric control.
Low Conversion (Photoredox) Oxygen quenching or light attenuation.Freeze-pump-thaw degas. Increase light intensity or use flow reactor (better photon flux).
Mechanistic Diagram: Photoredox Cycle

Understanding the radical pathway helps in troubleshooting "stalled" reactions.

PhotoredoxMechanism Cat_GS Catalyst (Ground State) [Mes-Acr]+ Cat_Excited Catalyst* (Excited State) Cat_GS->Cat_Excited Blue LED (450nm) Cat_Red Catalyst (Reduced) [Mes-Acr]• Cat_Excited->Cat_Red SET from R-BF3K Cat_Red->Cat_GS Oxidation by Selectfluor (Turnover) Substrate R-BF3K (Radical Precursor) Radical R• (Alkyl Radical) Substrate->Radical - BF3, - K+ Adduct Radical Adduct (C-C Bond Formed) Radical->Adduct + Alkene Alkene Dehydroalanine (Alkene) Product Fluorinated Spirocycle Adduct->Product + Selectfluor (F transfer) Selectfluor Selectfluor (F+ / Oxidant)

Figure 2: Catalytic cycle for the photoredox carbofluorination of dehydroalanine derivatives.

References

  • Selectfluor-mediated Cyclization

    • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
  • Pd-Catalyzed C-H Fluorination

    • -C(sp3)
    • Source: Journal of the American Chemical Society (JACS).
  • Photoredox Carbofluorination

    • Synthesis of -Fluoro- -Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorin
    • Source: National Institutes of Health (NIH) / JACS.
  • Spirocyclic Cyclobutanes

    • Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes.
    • Source: JACS (2023).[3]

  • General Review on Fluorinated Heterocycles

    • Synthetic Strategies to Access Fluorinated Azoles.[4]

    • Source: NIH / PMC.

Sources

Application Note: 8-Fluoro-1-azaspiro[4.5]decane in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Physicochemical Properties and Metabolic Stability in Class A GPCR Antagonists and Agonists

Executive Summary

The 1-azaspiro[4.5]decane scaffold represents a privileged structure in G-Protein Coupled Receptor (GPCR) medicinal chemistry, widely utilized in the design of ligands for opioid (µ, κ, δ), muscarinic (M1/M4), and sigma (σ1/σ2) receptors. Its spirocyclic core offers a rigidified vector that restricts conformational entropy, often leading to enhanced binding affinity compared to flexible piperidine or pyrrolidine analogs.

This guide focuses on the 8-fluoro-1-azaspiro[4.5]decane derivative.[1] The strategic introduction of a fluorine atom at the C8 position (the "distal" cyclohexane ring) is a high-value tactic in Multi-Parameter Optimization (MPO). It serves three critical functions:

  • Basicity Modulation: Lowers the pKa of the N1 amine via through-bond inductive effects (

    
    ), reducing phospholipidosis risk and hERG channel inhibition.
    
  • Metabolic Blocking: Prevents oxidative metabolism (CYP450-mediated hydroxylation) at the vulnerable C8 position.

  • Conformational Biasing: The gauche effect of the C-F bond can lock the cyclohexane ring into a specific chair conformation, pre-organizing the ligand for the orthosteric binding pocket.

Rational Design Principles: The Fluorine Effect

pKa Modulation and CNS Penetration

In many aminergic GPCR ligands, the basic nitrogen (N1) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain. However, highly basic amines (pKa > 9.0) often suffer from poor blood-brain barrier (BBB) penetration and high non-specific binding.

Substituting hydrogen with fluorine at C8 (three bonds away from the spiro center, but spatially relevant) typically reduces the amine pKa by 0.5 – 1.2 log units depending on the specific diastereomer (axial vs. equatorial).

Decision Logic for Scaffold Selection

Use the following logic flow to determine if 8-fluoro-1-azaspiro[4.5]decane is appropriate for your lead optimization campaign:

DesignLogic Start Lead Compound Analysis (Spirocyclic Core) Check_Metab Is C8 Oxidative Clearance High? Start->Check_Metab Check_hERG Is hERG Inhibition > 10 µM? Check_Metab->Check_hERG Yes Decision_Me Introduce 8-Methyl (Steric Block Only) Check_Metab->Decision_Me No (Just Sterics) Decision_F Introduce 8-Fluoro Substituent Check_hERG->Decision_F Yes (Need pKa drop) Check_hERG->Decision_Me No Analyze_Stereo Separate Diastereomers (Cis/Trans) Decision_F->Analyze_Stereo Result_Axial Axial F: Max Conformational Lock Lower pKa Shift Analyze_Stereo->Result_Axial Result_Eq Equatorial F: Max Metabolic Stability Higher pKa Shift Analyze_Stereo->Result_Eq

Figure 1: Decision tree for incorporating 8-fluoro-1-azaspiro[4.5]decane into GPCR ligand design.

Chemical Synthesis Protocol

Objective: Synthesis of 8-fluoro-1-azaspiro[4.5]decane hydrochloride from 1-azaspiro[4.5]decan-8-one. Safety Note: Deoxofluor and DAST are thermally unstable. Reactions must be conducted in a fume hood behind a blast shield.

Materials
  • Precursor: tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (Commercially available or synthesized via Robinson annulation).

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Quenching: Saturated NaHCO₃.

Step-by-Step Methodology
  • Reduction to Alcohol (Pre-step):

    • Dissolve tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (1.0 eq) in MeOH at 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise. Stir for 2h.

    • Result: Mixture of diastereomeric alcohols (8-hydroxy).

    • Note: While direct gem-difluorination of the ketone is possible, the monofluoro derivative is often preferred for solubility. This protocol targets the monofluoro via the alcohol.

  • Deoxyfluorination (Inversion of Configuration):

    • Setup: Flame-dry a round-bottom flask under Argon. Add the 8-hydroxy intermediate (1.0 eq) dissolved in anhydrous DCM.

    • Cooling: Cool the solution to -78°C.

    • Addition: Add Deoxo-Fluor (1.5 eq) dropwise via syringe.

    • Reaction: Allow to warm to Room Temperature (RT) overnight.

    • Mechanism:[2][3] The reaction proceeds via an SN2 mechanism, causing inversion of stereochemistry at C8.

  • Workup & Deprotection:

    • Quench: Pour reaction mixture slowly into ice-cold sat. NaHCO₃ (gas evolution!).

    • Extraction: Extract with DCM (3x). Dry organics over MgSO₄.

    • Deprotection: Resuspend residue in 4M HCl in Dioxane. Stir 1h at RT.

    • Isolation: Evaporate solvent to yield 8-fluoro-1-azaspiro[4.5]decane HCl salt .

  • Diastereomer Separation (Critical):

    • The product will exist as cis and trans isomers (relative to the N1 nitrogen).

    • Method: Chiral SFC (Supercritical Fluid Chromatography) or Prep-HPLC using a Chiralpak AD-H column.

    • Eluent: CO₂ / MeOH (with 0.1% Diethylamine).

GPCR In Vitro Characterization Protocol

Because fluorinated spiro-amines are lipophilic cations, they are prone to Non-Specific Binding (NSB) in membrane assays. This protocol minimizes NSB artifacts.

Membrane Binding Assay (Radioligand Displacement)

Buffer System:

  • Standard: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.

  • Additive (Crucial): 0.1% BSA (Bovine Serum Albumin) must be added to the assay buffer to sequester free lipophilic ligand and prevent plastic binding.

Workflow:

  • Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., hMu-Opioid). Homogenize and isolate membrane fraction.

  • Incubation:

    • Total Volume: 200 µL.

    • Membrane: 10-20 µg protein/well.

    • Radioligand: [³H]-DAMGO (for Mu) at Kd concentration.

    • Test Compound: 8-Fluoro-1-azaspiro[4.5]decane derivative (10 concentrations, 10 µM to 0.1 nM).

  • Equilibrium: Incubate 60 min at 25°C.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) . The PEI soak is mandatory to reduce the electrostatic binding of the positively charged spiro-amine to the glass fiber filter.

Functional Assay (cAMP / -Arrestin)

Use a TR-FRET based detection (e.g., HTRF or Lance Ultra) to determine functional potency (


) and efficacy (

).

AssayWorkflow Transfection HEK293 Transfection Treatment Ligand Treatment (30 min @ 37°C) Transfection->Treatment Lysis Cell Lysis (+ Detection Reagents) Treatment->Lysis Readout TR-FRET Signal (665/620 nm) Lysis->Readout Analysis Calculate Bias Factor Readout->Analysis

Figure 2: Functional assay workflow for characterizing biased signaling.

Data Analysis & Case Study

Comparative Physicochemical Profile

The following table illustrates the theoretical shift in properties when converting a standard spiro-scaffold to its 8-fluoro analog.

ParameterUnsubstituted (H)8-Fluoro (Axial)8-Fluoro (Equatorial)Impact
pKa (Calc) 9.88.99.2Improved Bioavailability
LogD (pH 7.4) 1.82.12.2Increased Permeability
t1/2 (Microsomal) < 15 min> 60 min> 45 minMetabolic Stability
hERG IC50 3.5 µM> 30 µM15 µMSafety Margin

Interpretation:

  • The "Fluorine Dipole": The axial fluorine creates a dipole that opposes the N-H vector of the protonated amine more effectively than the equatorial fluorine, leading to a larger drop in pKa (Source: J. Med. Chem., see Ref 2).[2]

  • Metabolic Soft Spot: The C8 position in the cyclohexane ring is the primary site of oxidation for spiro[4.5]decanes. Fluorination blocks this, forcing metabolism to slower routes (e.g., N-dealkylation).

References

  • Meyer, C., et al. (2015). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

  • Kuhn, B., et al. (2020). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Scientific Update / J. Med. Chem.

  • PubChem Compound Summary. "1-Azaspiro[4.5]decane." National Library of Medicine.

  • Sloop, J. C., et al. (2014).[3] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry.[3]

Sources

Preparation of pharmaceutical intermediates using spiro[4.5]decane cores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Pharmaceutical Intermediates Using Spiro[4.5]decane Cores

Introduction: The "Escape from Flatland"

In modern drug discovery, the spiro[4.5]decane scaffold has emerged as a critical structural motif. Unlike traditional flat aromatic systems, spirocyclic cores offer inherent three-dimensionality, increasing the fraction of sp3-hybridized carbons (


).[1] This structural rigidity improves metabolic stability by blocking access to cytochrome P450 active sites while providing precise vector orientation for pharmacophores.

This guide focuses on the preparation of two high-value intermediates:

  • 8-Azaspiro[4.5]decane: A privileged pharmacophore in GPCR modulators (e.g., opioid receptors, chemokine receptors).

  • 1,4-Dioxaspiro[4.5]decan-8-one: A versatile, mono-protected diketone building block used to access complex spiro-ethers and amines.

Strategic Analysis: The Quaternary Challenge

The primary synthetic challenge in constructing spiro[4.5]decanes is the formation of the all-carbon quaternary center. Steric hindrance often impedes cyclization, and controlling the stereochemistry (axial vs. equatorial entry) is critical for bioactivity.

Key Synthetic Pathways:

  • Pathway A (Ionic): Double alkylation of active methylenes (e.g., malonates) with bis-electrophiles. Reliable but often requires harsh bases (NaH, LDA).

  • Pathway B (Radical/Organometallic): SmI

    
    -mediated ketyl radical cyclization or Ring-Closing Metathesis (RCM). Offers higher functional group tolerance.
    
  • Pathway C (Process Scale): Selective functionalization of symmetrical precursors (e.g., partial hydrolysis of bis-ketals).

Protocol A: Synthesis of 8-Azaspiro[4.5]decane via 5-Endo Cyclization

This protocol details the construction of the 1,8-diazaspiro[4.5]decane system, a specific and highly bioactive variant of the general 8-aza scaffold. This method utilizes a bromine-mediated 5-endo cyclization, circumventing the Baldwin's Rules restrictions that typically disfavor 5-endo-trig closures.

Mechanism: The reaction proceeds via the formation of a bromonium ion intermediate, which triggers a specific rearrangement and capture by the neighboring nitrogen nucleophile.

Reagents & Equipment
  • Substrate: 4-Aminobutene derivative (N-protected).

  • Reagent: N-Bromosuccinimide (NBS) or Molecular Bromine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Base: Sodium bicarbonate (

    
    ) for acid scavenging.
    
  • Equipment: Jacketed glass reactor (1L) with overhead stirring; HPLC for conversion monitoring.

Step-by-Step Procedure
  • Precursor Preparation:

    • Dissolve the N-Boc-4-aminobutene precursor (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C under a nitrogen atmosphere.

  • Cyclization Trigger:

    • Add NBS (1.1 equiv) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C.

    • Critical Control Point: Monitor the disappearance of the alkene peak via UPLC-MS. The intermediate bromonium ion forms rapidly.

  • Spontaneous Rearrangement:

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • The nucleophilic nitrogen attacks the activated intermediate, closing the 5-membered ring to fuse with the existing 6-membered piperidine core.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
       (to remove excess bromine).
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Yield Expectation: 75–85% isolated yield.

Figure 1: Synthetic workflow for the bromine-mediated construction of the diazaspiro[4.5]decane core.

Protocol B: Process-Scale Preparation of 1,4-Dioxaspiro[4.5]decan-8-one

This intermediate is the "gateway" to spiro[4.5] chemistry. It is a mono-protected cyclohexane-1,4-dione. The challenge on scale is avoiding the formation of the bis-ketal (too stable) or the bis-ketone (too reactive). This protocol uses a selective catalytic deketalization using an acidic resin, which is superior to soluble acids for purification.

Reagents & Equipment
  • Precursor: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (The bis-ketal of 1,4-cyclohexanedione).[2][3]

  • Catalyst: Weak acid acrylic cationic exchange resin (e.g., Amberlite IRC-50 or equivalent).

  • Solvent: Water (Reaction medium) and Toluene (Extraction).

  • Equipment: 5L Three-neck flask with mechanical stirrer and reflux condenser.

Step-by-Step Procedure
  • Reactor Loading:

    • Charge the reactor with water (10 volumes relative to substrate).

    • Add the bis-ketal precursor (1.0 equiv).

    • Add the acrylic cationic exchange resin (2.0 wt equiv).

  • Selective Hydrolysis:

    • Heat the suspension to 65°C .

    • Critical Control Point: Monitor reaction by GC every 15 minutes. The reaction is kinetic; prolonged heating will hydrolyze the second ketal to form 1,4-cyclohexanedione (undesired).

    • Target endpoint: >95% mono-ketone, <2% bis-ketone. Typical time: 1.5 – 2.0 hours.

  • Filtration and Extraction:

    • Hot filter the reaction mixture to remove the resin (the resin can be regenerated).

    • Cool the filtrate to 20°C.

    • Extract the aqueous phase with Toluene (

      
      ). The mono-ketone partitions into toluene; the bis-ketone (if any) and starting material have different solubility profiles.
      
  • Crystallization:

    • Concentrate the toluene phase to 20% volume.

    • Add Petroleum Ether (boiling range 60-90°C) to induce crystallization.

    • Filter the white crystalline solid.

Data Summary:

ParameterSpecificationNote
Yield 65 - 80%Chromatographic yield
Purity >99.5% (GC)Critical for downstream steps
Selectivity >75%Mono-ketone vs Bis-ketone

Stereoselective Advanced Method: SmI2-Mediated Cyclization

For researchers requiring specific stereochemistry (e.g., cis-fused spiro systems), the Samarium Diiodide (


) ketyl radical cyclization is the gold standard.

Mechanism:


 reduces a carbonyl to a ketyl radical, which then attacks a tethered alkene or alkyne. This method sets two contiguous stereocenters, including the quaternary spiro carbon, in a single step.

Protocol Highlights:

  • Additives: Use HMPA or LiBr to activate

    
    .
    
  • Conditions: THF, -78°C to RT.

  • Result: High diastereoselectivity (>20:1 dr) for the cis-spiro[4.5]decane system.

Figure 2: Mechanistic flow of the Samarium-mediated stereoselective spiro-cyclization.

References

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007).[4] Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization.[4][5] Organic Letters, 9(3), 469–472.[4] Link

  • Tianjin University. (2007). Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.[3][6][7] CN Patent 100355746C. Link

  • Mulliri, K., et al. (2025). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Teng, X., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[8][9][10] Bioorganic & Medicinal Chemistry. Link

Sources

Application Note: Fluorine Substitution Strategies for Modulating 1-Azaspiro[4.5]decane Lipophilicity

[1][2][3]

Executive Summary

The 1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Sigma-1 receptor ligands, muscarinic antagonists, and local anesthetics. However, its high basicity (typically pKa > 10) often leads to poor membrane permeability and high phospholipidosis risk.

This Application Note provides a technical guide on utilizing fluorine substitution to modulate the lipophilicity (LogP/LogD) and basicity (pKa) of this scaffold. Contrary to the common assumption that "Fluorine = Lipophilicity," this guide demonstrates how strategic fluorination can lower intrinsic lipophilicity while simultaneously increasing distribution coefficient (LogD7.4) through pKa suppression.

Mechanistic Insight: The Fluorine Conundrum

The Dipole-Basicity Trade-off

In saturated heterocycles like 1-azaspiro[4.5]decane, fluorine substitution introduces two competing vectors that determine the final LogD7.4:

  • Intrinsic Polarity (LogP Decrease): The C-F bond is highly polar. On aliphatic rings (cyclohexane/pyrrolidine moieties), monofluorination often decreases LogP due to the created dipole moment, a phenomenon known as "polar hydrophobicity" [1].

  • pKa Modulation (LogD Increase): Fluorine is highly electronegative.[1][2][3][4] When placed

    
     or 
    
    
    to the basic nitrogen, it withdraws electron density, lowering the amine's pKa.[5][6]
    • Result: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral (unprotonated) state. Since the neutral species is vastly more lipophilic than the cation, the effective LogD7.4 increases , even if the intrinsic LogP dropped.

Structural Logic Diagram

The following decision tree illustrates the strategic incorporation of fluorine based on the desired physicochemical outcome.

FluorineStrategyStartOptimization Goal: 1-azaspiro[4.5]decaneHighBasicityProblem: High Basicity (pKa > 10)Poor PermeabilityStart->HighBasicityMetabolicInstabilityProblem: Metabolic Hotspot(C-H Oxidation)Start->MetabolicInstabilityStrategy1Strategy: Beta-Fluorination(Pyrrolidine Ring)HighBasicity->Strategy1Strong Inductive EffectStrategy2Strategy: Gamma-Fluorination(Cyclohexane Ring)HighBasicity->Strategy2Moderate Inductive EffectMetabolicInstability->Strategy2Strategy3Strategy: Gem-DifluorinationMetabolicInstability->Strategy3Outcome1Result: pKa ↓↓ (-2.0 units)LogD7.4 ↑↑ (Permeability Boost)Strategy1->Outcome1Outcome2Result: pKa ↓ (-1.0 unit)Metabolic BlockadeStrategy2->Outcome2Outcome3Result: LogP Neutral/↑Conformational LockStrategy3->Outcome3

Figure 1: Decision matrix for fluorination sites on the 1-azaspiro[4.5]decane scaffold to address specific ADME liabilities.

Representative Data: Substitution Effects

The table below synthesizes data trends observed in spirocyclic and piperidine analogs [2, 3], illustrating the non-linear relationship between fluorination and lipophilicity.

Compound VariantSubstitution Site

pKa (vs Parent)
Intrinsic LogPLogD (pH 7.4)Mechanistic Driver
Parent None (H)Reference (10.5)2.50.4Highly protonated (>99.9%) at pH 7.4.
Mono-F C3 (Pyrrolidine

)
-1.8 (8.7)2.3 (

)
1.8 (

)
pKa Effect Dominates: More neutral species present.
Mono-F C7 (Cyclohexane

)
-0.8 (9.7)2.4 (

)
0.9 (

)
Weak inductive effect; slight polarity increase.
Gem-F2 C7 (Cyclohexane)-1.5 (9.0)2.6 (

)
1.9 (

)
Dipole cancellation + pKa suppression.
Trifluoromethyl N-Benzyl (Para)-0.2 (Negligible)3.4 (

)
1.3 (

)
Hydrophobic Effect: Bulk lipophilicity increase.

Key Takeaway: To improve brain penetration (typically requiring LogD ~2.0), introduce a single fluorine at the C3 position. This lowers pKa sufficiently to boost LogD without adding excessive lipophilic bulk that might increase clearance.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Scaffold (Oxidative Dearomatization Route)

Rationale: Direct fluorination of the saturated spirocycle is non-selective. The most robust route utilizes oxidative dearomatization of tyrosine analogs or palladium-catalyzed cycloaddition [4].

Step-by-Step Methodology:

  • Starting Material: Begin with N-protected 4-substituted aniline or phenol derivatives.

  • Dearomatization: Treat with hypervalent iodine (PIDA) in methanol to generate the quinone monoketal intermediate.

  • Spiro-Cyclization: Perform an aza-[3+2] cycloaddition using a fluorinated vinylcyclopropane or standard alkene.

    • Critical Step: If introducing fluorine late-stage, use Deoxo-Fluor® on a ketone precursor (e.g., 1-azaspiro[4.5]decan-8-one).

  • Deoxygenation (if required): Wolff-Kishner or Barton-McCombie reduction to remove auxiliary oxygens, leaving the fluorinated skeleton.

Protocol B: High-Precision LogD7.4 Determination (Miniaturized Shake-Flask)

Rationale: While HPLC (CHI) methods are faster, the Shake-Flask method remains the gold standard for fluorinated compounds due to "fluorine-specific" solvation effects that chromatography columns may misrepresent [5].

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.40.

  • 1-Octanol (HPLC Grade, pre-saturated with PBS).

  • LC-MS/MS for quantification.

Workflow:

  • Pre-Saturation: Vigorously mix 1-octanol and PBS for 24 hours. Separate phases.

  • Stock Prep: Dissolve 1 mg of fluorinated spiro-amine in 1 mL DMSO.

  • Partitioning:

    • In a 2 mL chemically resistant vial, add 490 µL PBS (pre-sat) and 490 µL Octanol (pre-sat).

    • Spike with 20 µL of compound stock.

    • Control: Prepare a reference vial with 980 µL solvent (no partitioning) to determine total recovery.

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to break emulsion.

  • Sampling:

    • Carefully remove 100 µL from the top (octanol) phase. Dilute 1:100 with acetonitrile.

    • Carefully remove 100 µL from the bottom (buffer) phase. Dilute 1:10 with acetonitrile.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
Protocol C: pKa Determination via Potentiometric Titration

Rationale: Accurate pKa is required to decouple intrinsic LogP from LogD.

  • Instrument: SiriusT3 or equivalent micro-titrator.

  • Sample: 0.5 mg of compound in 1.5 mL assay water (0.15 M KCl).

  • Titrant: 0.5 M KOH and 0.5 M HCl.

  • Method: Titrate from pH 2.0 to pH 12.0 under Argon atmosphere (to exclude CO2).

  • Analysis: Use the Bjerrum difference plot to identify the ionization constant of the spiro-amine nitrogen.

Experimental Workflow Diagram

Workflowcluster_AssaysPhysicochemical ProfilingSynthSynthesis(Late-Stage Fluorination)PurifyPurification(>95% Purity)Synth->PurifypKapKa Titration(Potentiometric)Purify->pKaLogDLogD7.4(Shake Flask)Purify->LogDLogPIntrinsic LogP(Calculated/Extrapolated)pKa->LogPCorrectionAnalysisData Integration(LogD vs pKa Plot)pKa->AnalysisLogD->LogPLogD->AnalysisLogP->Analysis

Figure 2: Integrated workflow for synthesizing and profiling fluorinated spiro-amines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Jia, H., et al. (2020).[7] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[7][8][9] Bioorganic & Medicinal Chemistry, 28(17), 115560. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

Troubleshooting & Optimization

Technical Support Center: Separation of Substituted 1-Azaspiro[4.5]decane Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic separation of substituted 1-azaspiro[4.5]decane diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these stereoisomers. 1-Azaspiro[4.5]decanes are a significant structural motif in medicinal chemistry, often exhibiting axial chirality, which presents unique separation challenges.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diastereomers of substituted 1-azaspiro[4.5]decanes?

A1: The primary challenge stems from the subtle differences in the physicochemical properties of diastereomers.[2] Unlike enantiomers, diastereomers have distinct properties, but for structurally similar compounds like substituted 1-azaspiro[4.5]decanes, these differences can be minimal, leading to co-elution.[3] The spirocyclic nature of these compounds can result in rigid conformations that may present similar interaction profiles to the stationary phase, making separation difficult.

Q2: Is a chiral stationary phase (CSP) always necessary to separate these diastereomers?

A2: Not necessarily. Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases (e.g., silica, C18).[3][4] The choice between a chiral and an achiral column is a critical step in method development. However, if achiral methods fail to provide adequate resolution, a CSP can be highly effective as it introduces additional stereoselective interactions.[2][5] Polysaccharide-based CSPs, in particular, are versatile and have a high success rate for a wide range of chiral and diastereomeric separations.[5][6]

Q3: What are the most effective chromatographic techniques for this separation?

A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[2][7]

  • HPLC (Normal-Phase and Reversed-Phase): Normal-phase HPLC on silica or polar-modified columns often provides good selectivity for these relatively polar compounds.[8] Reversed-phase HPLC on C18 or phenyl-hexyl columns is also a viable option, especially for more nonpolar substituted variants.[9]

  • SFC: SFC is an excellent alternative, often providing faster separations and unique selectivity compared to HPLC.[7] It is particularly advantageous for preparative scale purifications due to the lower viscosity of the mobile phase and reduced solvent consumption.[10]

Q4: How do different substituents on the 1-azaspiro[4.5]decane core affect the separation?

A4: Substituents play a crucial role by influencing the molecule's overall polarity, size, and conformational rigidity. Bulky substituents can enhance the structural differences between diastereomers, potentially making them easier to separate. Polar functional groups can introduce specific interactions (e.g., hydrogen bonding) with the stationary phase, which can be exploited to improve selectivity. The position of the substituent is also critical as it can alter the presentation of the chiral centers to the stationary phase.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Resolution of Diastereomer Peaks

This is the most common challenge, indicating a lack of selectivity in the chromatographic system.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Scientific Rationale
Inadequate Stationary Phase Screen different stationary phases. For normal phase, try silica, diol, or cyano columns. For reversed-phase, test C18, C8, and phenyl-hexyl columns. If these fail, screen a range of polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives).[2][6]Different stationary phases offer varied interaction mechanisms (hydrophobic, dipole-dipole, π-π, and stereoselective interactions). Finding a phase that interacts differently with each diastereomer is key to achieving selectivity.[11]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. In normal phase, adjust the ratio of a nonpolar solvent (e.g., hexane, heptane) with a polar modifier (e.g., ethanol, isopropanol, acetonitrile).[12] In reversed-phase, alter the organic modifier (acetonitrile vs. methanol) and the aqueous component's pH if the analytes are ionizable.[9] Small amounts of additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact peak shape and selectivity.[12]The mobile phase composition directly influences the distribution of the analyte between the stationary and mobile phases. Modifying it alters the retention and can enhance the subtle differences in interaction energies between the diastereomers and the stationary phase.[13]
Inappropriate Temperature Evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 15°C).[3]Temperature affects the thermodynamics of the analyte-stationary phase interaction. In some cases, increasing temperature can improve efficiency, while in others, sub-ambient temperatures can enhance selectivity, sometimes even leading to a reversal in elution order.[11]
Issue 2: Broad or Tailing Peaks

Poor peak shape can obscure separation and lead to inaccurate quantification.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Scientific Rationale
Secondary Interactions For basic compounds like 1-azaspiro[4.5]decanes, add a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase in normal phase, or an acidic modifier (e.g., 0.1% formic acid or TFA) in reversed-phase.The nitrogen in the azaspirodecane core is basic and can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing. A modifier competes for these active sites, resulting in more symmetrical peaks.[10]
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much sample saturates the stationary phase, leading to non-ideal chromatographic behavior and broadened peaks.
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[14]If the sample is dissolved in a much stronger solvent than the mobile phase, the local solvent environment at the head of the column will be too strong, causing the analyte band to spread and resulting in broad or split peaks.
Issue 3: Inconsistent Retention Times

Poor reproducibility can hinder method validation and routine analysis.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Scientific Rationale
Inadequate System Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially critical when changing mobile phases or after the system has been idle.[14]The stationary phase requires time to equilibrate with the mobile phase to ensure a stable and reproducible surface chemistry for consistent interactions with the analyte.
Fluctuations in Temperature or Mobile Phase Composition Use a column oven to maintain a constant temperature.[14] Use a high-quality HPLC pump and freshly prepared, well-mixed mobile phases.Chromatographic retention is sensitive to both temperature and the precise composition of the mobile phase. Even minor variations can cause shifts in retention time.
Column Degradation If retention times consistently decrease and peak shape worsens over time, the column may be degrading. Consider implementing a column wash procedure or replacing the column.[15]Accumulation of contaminants or stripping of the bonded phase can alter the column's chemistry, leading to a loss of performance and reproducibility.

Experimental Protocols & Workflows

Protocol 1: General Method Development Workflow for Diastereomer Separation

This workflow provides a systematic approach to developing a separation method for a new pair of substituted 1-azaspiro[4.5]decane diastereomers.

Step 1: Initial Column and Mobile Phase Screening

  • Select Columns: Choose 2-3 columns with different selectivities. A good starting point includes a standard silica column, a C18 column, and a polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Chiralpak IA).[15]

  • Prepare Mobile Phases:

    • Normal Phase: System A: Hexane/Isopropanol; System B: Hexane/Ethanol.

    • Reversed-Phase: System A: Water/Acetonitrile; System B: Water/Methanol.[3]

  • Scouting Gradient: Run a broad, fast gradient (e.g., 5% to 50% polar solvent over 10 minutes for normal phase; 10% to 90% organic over 10 minutes for reversed-phase) on each column/mobile phase combination.

  • Analyze Results: Identify the combination that shows any degree of separation ("hits").

Step 2: Optimization of the Best "Hit"

  • Focus on the Best System: Select the column and mobile phase system that provided the best initial separation.

  • Isocratic/Shallow Gradient: Based on the scouting run, develop an isocratic method or a shallow gradient around the elution point of the diastereomers. For example, if the peaks eluted at 30% isopropanol in the scouting run, test isocratic conditions at 25%, 30%, and 35% isopropanol.

  • Fine-Tune Mobile Phase: Make small, incremental changes (e.g., 1-2%) to the mobile phase composition to maximize resolution (Rs).

  • Optimize Temperature and Flow Rate: Once a good mobile phase is found, investigate the effect of temperature and flow rate to further improve the resolution and analysis time.[3]

Visualization of Method Development Workflow

MethodDevelopmentWorkflow cluster_screening Step 1: Screening cluster_optimization Step 2: Optimization Screen_Cols Select Columns (Silica, C18, CSP) Screen_MP Select Mobile Phases (NP & RP) Screen_Cols->Screen_MP Run_Scout Run Scouting Gradients Screen_MP->Run_Scout Analyze_Hits Identify 'Hits' (Partial Separation) Run_Scout->Analyze_Hits Select_Best Select Best System (Column/Mobile Phase) Analyze_Hits->Select_Best Best 'Hit' Optimize_MP Optimize Mobile Phase (Isocratic/Shallow Gradient) Select_Best->Optimize_MP Optimize_Params Optimize Temp & Flow Rate Optimize_MP->Optimize_Params Final_Method Final Validated Method Optimize_Params->Final_Method

Caption: A logical workflow for developing an HPLC method for diastereomer separation.

References

  • International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Available at: [Link]

  • Waters Corporation. Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Available at: [Link]

  • PubMed. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Available at: [Link]

  • ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • Waters Corporation. Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • FAGG. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available at: [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • MDPI. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Available at: [Link]

  • LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • Taylor & Francis Online. Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Available at: [Link]

  • SCIRP. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation. Available at: [Link]

  • ResearchGate. Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Available at: [Link]

  • Reddit. Help with separation of diastereomers. : r/CHROMATOGRAPHY. Available at: [Link]

  • Chromatography Forum. Separation of diastereomers. Available at: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • L.S.College, Muzaffarpur. Spiro compound. Available at: [Link]

Sources

Technical Support Center: Purification of 8-Fluoro-1-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 8-Fluoro-1-azaspiro[4.5]decane hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related spirocyclic amines. The purity of this compound is critical for downstream applications, including biological screening and drug development, making robust purification protocols essential.

This guide synthesizes field-proven insights and established chemical principles to address common challenges encountered during purification. We will explore troubleshooting strategies and provide detailed protocols to help you achieve the desired purity and yield for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification strategy for 8-Fluoro-1-azaspiro[4.5]decane hydrochloride.

Q1: What are the most common impurities I should expect in my crude sample?

A1: Potential impurities are typically derived from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursor ketones, amines, or fluorinating agents.[1]

  • Reaction By-products: Incomplete cyclization or side reactions can lead to the formation of related spirocyclic structures or oligomeric materials.[1][2]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, THF, DCM) are common.[1]

  • Decomposition Products: Spirocyclic amines, especially as hydrochloride salts, can be sensitive to certain conditions, leading to degradation.[2]

Q2: Which purification method—recrystallization or column chromatography—is better for this compound?

A2: The optimal method depends on the impurity profile and the scale of your purification.

  • Recrystallization is the preferred method if your crude material has relatively high purity (>90%) and the impurities have different solubility profiles. It is highly scalable and often yields material of excellent crystalline quality.[3]

  • Column Chromatography is necessary when the crude product is a complex mixture with multiple impurities or when impurities have similar solubility to the product.[3] However, be aware that amine hydrochlorides can interact strongly with silica gel, potentially leading to decomposition or poor recovery.[4]

Q3: How do I accurately assess the purity of my final product?

A3: A combination of analytical techniques is essential for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities. The presence of the broad N-H proton signal confirms the hydrochloride salt formation.[1]

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds, allowing for the detection of any fluorine-containing impurities.[5]

  • HPLC/UPLC: Provides quantitative data on purity. A reverse-phase method (e.g., C8 or C18 column) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[1]

  • Elemental Analysis: Provides the elemental composition (C, H, N, Cl, F) and is a strong indicator of the purity and correctness of the salt form.

Q4: My yield is very low after purification. What are the common causes?

A4: Low recovery can stem from several factors:

  • In Recrystallization: Using too much solvent, choosing a solvent in which the compound is too soluble even when cold, or premature crystallization during hot filtration.[3]

  • In Column Chromatography: Irreversible adsorption of the product onto the stationary phase (especially silica gel), or product decomposition during the run.[4] It is also possible that fractions were mixed incorrectly, leading to the loss of pure material.

Section 2: Purification Method Selection Workflow

This diagram outlines a logical workflow for choosing the appropriate purification strategy based on the initial analysis of your crude product.

Purification Workflow start Crude Product (8-Fluoro-1-azaspiro[4.5]decane HCl) analytical Assess Crude Purity (TLC, ¹H NMR, LCMS) start->analytical decision_purity Purity >90% and Crystalline Solid? analytical->decision_purity recrystallization Proceed with Recrystallization decision_purity->recrystallization  Yes chromatography Proceed with Column Chromatography decision_purity->chromatography No   final_product Pure Product recrystallization->final_product check_stability Check Silica Stability (2D TLC) chromatography->check_stability decision_stability Stable on Silica? check_stability->decision_stability silica_col Silica Gel Chromatography (with precautions) decision_stability->silica_col  Yes alt_phase Use Alternative Phase (Alumina, C18, etc.) decision_stability->alt_phase No   silica_col->final_product alt_phase->final_product

Caption: Workflow for selecting a purification method.

Section 3: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Recrystallization: Product "oils out" instead of forming crystals.1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. High impurity load is inhibiting crystallization.1. Re-heat the solution and add a small amount of additional solvent. 2. Allow the solution to cool slowly (e.g., leave it on the benchtop overnight, then transfer to a cold bath). 3. Try scratching the inside of the flask with a glass rod to induce nucleation. If available, add a seed crystal.[3] 4. If oiling persists, consider a preliminary purification by chromatography to remove problematic impurities.
Recrystallization: No crystals form, even after cooling.1. Too much solvent was used. 2. The chosen solvent is not appropriate (product is too soluble).1. Slowly evaporate some of the solvent and attempt to cool again. 2. If the volume is small, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists, then heat to re-dissolve and cool slowly.
Column Chromatography: Product gets stuck at the top of the silica column.1. The compound is decomposing on the acidic silica gel.[4] 2. The compound is irreversibly adsorbing to the silica. 3. The mobile phase is not polar enough.1. Test for decomposition: Spot the crude material on a TLC plate, run it in one direction, dry, then turn it 90 degrees and run it in the same solvent system (2D TLC). If a new spot appears off the diagonal, decomposition is likely.[4] 2. Neutralize the silica: Use a slurry of silica gel treated with 1-2% triethylamine (or another amine base) in your eluent. This deactivates the acidic sites. 3. Increase eluent polarity: Add a small percentage of methanol (e.g., 1-5% MeOH in DCM) to your mobile phase.
HPLC Analysis: Poor peak shape (tailing or fronting).1. Secondary interactions between the basic amine and residual silanols on the HPLC column. 2. Mass overload on the column.1. Add a modifier to your mobile phase. A small amount of trifluoroacetic acid (TFA, 0.1%) or formic acid can protonate the silanols and improve peak shape.[6] 2. Inject a smaller amount of the sample.
Post-Purification: NMR shows broad, unresolved peaks.1. The sample contains paramagnetic impurities (trace metals). 2. The compound is aggregating at the concentration used for NMR.1. Pass a solution of the compound through a small plug of silica gel or Celite. 2. Take the NMR spectrum at a higher temperature or in a different solvent (e.g., DMSO-d₆ instead of CDCl₃).

Section 4: Detailed Purification Protocols

Protocol 1: Recrystallization

This method is ideal for purifying solid crude material that is already of moderate-to-high purity.

Solvent System Selection:

Solvent SystemProsCons
Isopropanol (IPA) / Water Good for many hydrochloride salts. Water increases polarity.Can be difficult to remove all water.
Ethanol (EtOH) / Diethyl Ether Ethanol is a good solvent; ether acts as an anti-solvent.Ether is highly flammable.
Methanol (MeOH) / MTBE Similar to EtOH/Ether, but MTBE is less volatile.Methanol can sometimes form solvates.
Acetonitrile (ACN) Good for moderately polar compounds; relatively easy to remove.Can be a poor solvent for highly polar salts.

Step-by-Step Procedure:

  • Solvent Test: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature but will fully dissolve it upon heating.

  • Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask equipped with a stir bar. Add the chosen solvent in portions while heating (e.g., on a hot plate) and stirring until the solid is just fully dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration.

  • Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is suitable for complex mixtures or oily crude products. The key is to mitigate the potential for interaction with the silica gel.

Column Chromatography Workflow prep Prepare Slurry: Silica + 1% Triethylamine in least polar eluent pack Pack Column prep->pack load Load Sample: Dissolve in minimal DCM/MeOH, adsorb onto silica (dry loading) pack->load elute Elute with Gradient: e.g., 0% to 5% MeOH in DCM load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions & Remove Solvent analyze->combine final Pure Product combine->final

Caption: Workflow for flash column chromatography.

Step-by-Step Procedure:

  • Eluent Selection: Use TLC to find a suitable solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM) containing ~1% triethylamine (Et₃N) to neutralize the silica. Pour this into your column and pack it under positive pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like 10:1 DCM:MeOH). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this dry powder to the top of your packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity (e.g., from 0% MeOH in DCM to 5% MeOH in DCM) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain your pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. [Link]

  • issues with column chromatography purification of coordination complex. Reddit. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Reductive Amination with 8-Fluoro-1-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: 8-Fluoro-1-azaspiro[4.5]decane (Secondary Amine Scaffold) Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold Challenge

You are likely employing 8-Fluoro-1-azaspiro[4.5]decane as a pharmacophore building block (often for nociceptin or opioid receptor modulation).[1]

This molecule presents a dual-challenge in reductive amination:

  • Steric Hindrance (The Spiro Effect): The spiro-fusion at the

    
    -carbon relative to the nitrogen creates significant steric bulk.[1] This impedes the initial nucleophilic attack on the carbonyl carbon, particularly with ketones.[1]
    
  • Electronic Deactivation (The Fluorine Effect): The fluorine atom at position 8 exerts a through-bond electron-withdrawing inductive effect ($ -I $).[1] While remote (4 bonds from N), it lowers the pKa of the pyrrolidine nitrogen, reducing its nucleophilicity compared to the non-fluorinated parent.

This guide moves beyond standard "textbook" conditions to provide robust, field-tested protocols for difficult couplings.

Part 1: Decision Matrix & Workflow

Before starting, select your protocol based on the electrophile (carbonyl partner). Standard conditions often fail with hindered ketones when using this specific amine.[1]

Workflow Visualization

ReductiveAminationWorkflow Start Start: 8-Fluoro-1-azaspiro[4.5]decane CarbonylType Identify Carbonyl Partner Start->CarbonylType Aldehyde Aldehyde (Reactive) CarbonylType->Aldehyde Low Sterics Ketone Ketone (Unreactive/Hindered) CarbonylType->Ketone High Sterics MethodA Method A: Standard STAB (Sodium Triacetoxyborohydride) Aldehyde->MethodA MethodB Method B: Titanium(IV) Activation (Mattson Protocol) Ketone->MethodB Check1 Check Conversion (LCMS) MethodA->Check1 MethodB->Check1 Success Proceed to Workup Check1->Success >90% Fail Low Conversion? Check1->Fail <50% Fail->MethodB Switch Protocol

Caption: Decision tree for selecting the optimal reductive amination protocol based on steric constraints.

Part 2: Optimized Protocols

Method A: Standard STAB (For Aldehydes)

Best for: Unhindered aldehydes where the amine's lower nucleophilicity is the only minor hurdle.

The Logic: Sodium triacetoxyborohydride (STAB) is mild and selective.[1][2] However, because 8-Fluoro-1-azaspiro[4.5]decane is a secondary amine, we must suppress enamine formation (if


-protons are present) and ensure the iminium ion forms.

Protocol:

  • Stoichiometry: Amine (1.0 equiv), Aldehyde (1.1 equiv), STAB (1.4 equiv), AcOH (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) is superior to DCM/THF due to slightly higher polarity and boiling point.[1]

  • Execution:

    • Dissolve Amine and Aldehyde in DCE (0.2 M).

    • Add Acetic Acid (AcOH).[1][2] Crucial: This buffers the pH to ~5-6, accelerating iminium formation.

    • Stir for 30 mins before adding reductant.

    • Add STAB in one portion.[1] Stir at RT for 2-4 hours.[1]

Method B: The Titanium(IV) Isopropoxide "Mattson" Protocol (For Ketones)

Best for: Ketones, hindered aldehydes, or when Method A fails. This is the "Gold Standard" for spiro-amines.

The Logic: The spiro-bulk prevents the amine from attacking the ketone.[1] Ti(OiPr)4 acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine/enamine/titanium-complex before reduction.

Protocol:

  • Stoichiometry: Amine (1.0 equiv), Ketone (1.1–1.2 equiv), Ti(OiPr)4 (1.5–2.0 equiv), NaBH4 (2.0 equiv) or NaCNBH3.

  • Step 1 (Activation):

    • Mix Amine and Ketone in neat Ti(OiPr)4 or minimal THF.

    • Stir at RT (or 40-50°C for difficult substrates) for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] You will not see the product yet, but you should see the disappearance of the amine and formation of the imine (M+ mass).

  • Step 2 (Reduction):

    • Dilute with dry MeOH (Caution: Exothermic).[1]

    • Add NaBH4 carefully in portions (or NaCNBH3).[1]

    • Stir for 2–4 hours.

Part 3: Troubleshooting & FAQs

Issue 1: Low Conversion / Stuck at Starting Material

User Question: "I see unreacted 8-fluoro-1-azaspiro[4.5]decane by LCMS even after 24 hours with STAB."

Root Cause: The iminium ion is not forming.[1] The inductive effect of the fluorine reduces the N-nucleophilicity, and the spiro-ring blocks the approach. Solution:

  • Switch to Method B (Titanium). The Lewis acidity of Ti(IV) forces the attack.

  • Microwave Assistance: If using Method B, heat the Ti(OiPr)4 mixing step to 80°C (microwave) for 30 mins before dilution and reduction.

Issue 2: "Impossible" Emulsions during Workup

User Question: "I used the Titanium method, but now I have a white slime that won't separate in the funnel."

Root Cause: Hydrolysis of excess Titanium(IV) isopropoxide produces Titanium(IV) oxide/hydroxide gels.[1] Solution: The "Rochelle's Salt" Fix.[1]

  • Quench the reaction with saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) .

  • Stir vigorously for 1–2 hours. The tartrate chelates the Titanium, turning the white gel into a clear, soluble complex.

  • The layers will now separate cleanly.[1]

Issue 3: De-fluorination

User Question: "I see a mass corresponding to [M-19] or [M-20]. Am I losing the fluorine?"

Root Cause: Rare, but possible if using harsh reducing conditions (e.g., LiAlH4) or high temperatures with active metals. Solution:

  • Stick to Borohydrides (STAB, NaCNBH3, NaBH4).[3] Avoid dissolving metal reductions or hydrogenation with Pd/C if the C-F bond is labile (though aryl/alkyl fluorides are generally stable to STAB).[1]

Part 4: Data & Solvent Optimization

The choice of solvent impacts the reaction rate significantly for this scaffold.[1][2]

SolventDielectric ConstantSuitabilityNotes
DCE (1,2-Dichloroethane) 10.36High Best for STAB.[1] Good solubility for the amine salt.[1]
THF (Tetrahydrofuran) 7.58Medium Good for Ti(OiPr)4 method.[1] Slower kinetics for STAB.
MeOH (Methanol) 32.7Low (for Step 1) Protic solvents hinder iminium formation for hindered substrates.[1] Only use during reduction step.
Toluene 2.38Specialized Use for azeotropic water removal (Dean-Stark) if Ti(OiPr)4 is unavailable.[1]

Part 5: Mechanistic Insight

Understanding why the Titanium method works is crucial for adapting it to future analogs.[1]

Mechanism Substrate Ketone + Spiro-Amine TiComplex Titanium-Activated Complex Substrate->TiComplex Ti(OiPr)4 Lewis Acid Iminium Iminium/Enamine Species TiComplex->Iminium -Ti(OH)(OiPr)3 (Water Scavenging) Reduction Hydride Attack (NaBH4) Iminium->Reduction MeOH added Product Final Tertiary Amine Reduction->Product

Caption: Ti(IV) acts as a dual-mode catalyst: Lewis Acid activation of the carbonyl and chemical dehydration.

References

  • Mattson, R. J., et al. (1990).[1][4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[1][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" with 3D Scaffolds

In modern drug discovery, spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane) have emerged as critical bioisosteres for traditional monocyclic amines like piperidines and morpholines. By introducing three-dimensionality (escaping "flatland"), these scaffolds improve solubility and lower lipophilicity (LogD) without sacrificing potency.

However, this structural rigidity introduces unique challenges and opportunities in Mass Spectrometry (MS). Unlike flexible monocycles that fragment via predictable ring-opening pathways, spirocyclic amines exhibit complex fragmentation patterns driven by ring strain relief and quaternary center stability .

This guide objectively compares the MS/MS behavior of spirocyclic amines against their monocyclic counterparts, providing validated protocols for structural elucidation.

The Comparative Landscape: Spirocyclic vs. Monocyclic Amines

The following table summarizes the key performance differences observed in ESI-QTOF-MS analysis.

Table 1: Comparative MS Performance Matrix
FeatureMonocyclic Amines (e.g., Piperidine)Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane)Impact on Analysis
Ionization Efficiency (ESI+) High (Accessible lone pair)Very High (Steric bulk often prevents solvation of N, increasing gas-phase basicity)Lower LOD (Limit of Detection) for spiro compounds.
Molecular Ion Stability Moderate; prone to rapid

-cleavage.
High ; The spiro-carbon "knot" mechanically stabilizes the scaffold.Higher Collision Energies (CE) required to induce fragmentation.
Dominant Fragment Mechanism

-Cleavage followed by H-rearrangement.
Strain Relief (Ring contraction or alkene ejection).Fragments are often diagnostic of ring size (e.g., loss of 28 Da).
Isomer Differentiation Difficult (flexible conformers average out).Excellent ; Rigid stereochemistry yields distinct spectral fingerprints.Critical for separating diastereomers in chiral separations.

Mechanism of Action: The "Strain-Release" Pathway

Understanding the fragmentation mechanism is crucial for interpreting unknown spectra.[1][2] While monocyclic amines fragment via the classic


-cleavage , spirocyclic amines—particularly those with small rings (3- or 4-membered)—fragment to relieve ring strain.
Case Study: 2-azaspiro[3.3]heptane

In this scaffold, the quaternary spiro-carbon blocks standard H-rearrangements. The driving force is the relief of the ~26 kcal/mol strain energy inherent in the cyclobutane rings.

Key Pathway:

  • Ionization: Protonation of the nitrogen

    
    .[1]
    
  • 
    -C Bond Scission:  The bond adjacent to the nitrogen breaks, opening the azetidine ring.
    
  • Distonic Ion Formation: A radical cation is formed (in EI) or a charge-remote fragmentation occurs (in ESI/CID).

  • Alkene Ejection: The carbocycle (cyclobutane) typically ejects an ethylene molecule (

    
    , -28 Da) to relax to a more stable linear or 5-membered cation.
    
Visualization: Fragmentation Workflow

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion [M+H]+ (Rigid Spiro Scaffold) Activation CID Activation (Vibrational Excitation) Parent->Activation ESI Source Transition Transition State (Ring Opening / Strain Relief) Activation->Transition Collision Energy (20-40 eV) Fragment1 Fragment A: [M+H - C2H4]+ (Loss of Ethylene/Strain Relief) Transition->Fragment1 Major Pathway (Small Ring Systems) Fragment2 Fragment B: Iminium Ion (Alpha-Cleavage Product) Transition->Fragment2 Minor Pathway Legend Spiro-systems require higher CE to overcome the 'knot' stability before shattering.

Caption: Figure 1. Collision-Induced Dissociation (CID) pathway for small-ring spirocyclic amines. Note the divergence into strain-relief pathways (Fragment A) vs. classic iminium formation (Fragment B).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this specific LC-MS/MS protocol. This workflow is designed to validate the "survival yield" of the parent ion, which is a proxy for scaffold stability.

Equipment Essentials
  • Instrument: Q-TOF or Orbitrap (High Resolution required for distinguishing isobaric fragments).

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Column: C18 Charged Surface Hybrid (CSH) – essential for sharp peak shapes of basic amines.

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of spirocyclic amine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation of the amine (

      
      ), maximizing sensitivity.
      
Phase 2: Source Optimization (The "Soft" Start)
  • Gas Temperature: 300°C.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: Set low (e.g., 80-100 V) initially.

    • Checkpoint: Verify the Molecular Ion (

      
      ) is the base peak (>90% abundance). If fragmentation is observed in MS1, lower the fragmentor voltage. Spiro-amines are rigid but can be brittle under "in-source" CID conditions.
      
Phase 3: Energy-Resolved MS/MS (The "Breakdown" Curve)

Instead of a single collision energy (CE), you must acquire a breakdown curve to characterize the spiro-scaffold stability.

  • Isolate the precursor ion (width ~1.3 m/z).

  • Ramp CE from 0 eV to 60 eV in 5 eV increments.

  • Plot Relative Abundance of Parent vs. Fragment Ions.

    • Result Interpretation: Spirocyclic amines typically show a "delayed" breakdown curve compared to piperidines, maintaining parent ion integrity up to 25-30 eV, followed by a sharp decline and rich fragmentation.

Data Interpretation & Challenges

Distinguishing Isomers

A common challenge is distinguishing spiro-isomers (e.g., 2-azaspiro[3.4]octane vs. 6-azaspiro[3.4]octane).

  • Protocol: Use the breakdown curve data from Phase 3.

  • Observation: The isomer with the nitrogen in the smaller ring (more strained) will fragment at a lower collision energy than the isomer with the nitrogen in the larger ring.

  • Diagnostic Ions: Look for the "fingerprint" loss of the cycloalkane ring.

    • Nitrogen in 4-ring: Loss of

      
       (28 Da) is dominant.
      
    • Nitrogen in 5-ring: Loss of

      
       (42 Da) or 
      
      
      
      is more common.
Troubleshooting "Silent" Spectra

If you observe low fragmentation efficiency:

  • Cause: The spiro-carbon prevents charge migration.

  • Solution: Increase CE significantly (up to 50-60 eV) or switch to HCD (Higher-energy Collisional Dissociation) if using an Orbitrap, as it provides more efficient energy transfer for rigid systems.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Holčapek, M., & Jirásko, R. (2010). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. [Link]

Sources

H-NMR shift assignment for 8-Fluoro-1-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution NMR Assignment Guide: 8-Fluoro-1-azaspiro[4.5]decane

Part 1: Executive Summary & Strategic Comparison

The Challenge: Assigning the


H-NMR spectrum of 8-Fluoro-1-azaspiro[4.5]decane  presents a unique analytical challenge. The molecule combines a rigid spiro-quaternary center with a spin-active fluorine atom (

F, spin 1/2). The resulting spectrum is complicated by three factors:
  • Spiro-induced overlap: The aliphatic protons of the pyrrolidine (Ring A) and cyclohexane (Ring B) rings overlap significantly in the 1.4–2.2 ppm region.

  • Fluorine Coupling (

    
    ):  The 
    
    
    
    F nucleus splits the signals of the geminal proton (H8) and vicinal protons (H7, H9) with large coupling constants (
    
    
    Hz), often obscuring the structural multiplicity.
  • Conformational Isomerism: The cyclohexane ring can adopt chair conformations where the fluorine is either axial or equatorial, creating distinct chemical environments.

The Solution: This guide compares the standard 1D


H-NMR approach against the recommended 

F-Decoupled

H-NMR
workflow.
Comparative Analysis: Assignment Methodologies
FeatureMethod A: Standard 1D

H-NMR
Method B:

F-Decoupled

H-NMR (Recommended)
Method C: 2D HSQC/COSY
Spectral Clarity Low. H8 appears as a broad, unrecognizable multiplet due to

.
High. H8 collapses to a standard multiplet (tt or quint), revealing H-H couplings.Medium. Resolves C-H correlations but does not remove F-splitting in F2 dimension.
Data Interpretation Difficult. Requires manual calculation of overlapping multiplets.Intuitive. Spectrum resembles the non-fluorinated parent, simplifying assignment.Robust. Essential for confirming the quaternary spiro-carbon (C5) connectivity.
Instrument Time Fast (< 5 mins).Fast (< 10 mins). Requires probe tuning.Slow (20–60 mins).
Use Case Quick purity check only.Structural elucidation and full assignment. Confirmation of complex overlapping regions.

Part 2: Structural Analysis & Predicted Shifts

To ensure accurate assignment, we must define the atom numbering and theoretical shifts based on Substituent Chemical Shift (SCS) additivity rules [1, 2].

Structure & Numbering:

  • Ring A (Pyrrolidine): N1, C2, C3, C4, C5 (Spiro).

  • Ring B (Cyclohexane): C5 (Spiro), C6, C7, C8 (F-substituted), C9, C10.

Predicted H-NMR Shift Table (in CDCl )

Note: Values are calculated based on the parent 1-azaspiro[4.5]decane shifted by Fluorine SCS effects derived from Abraham & Edgar [1].

ProtonPositionPredicted

(ppm)
Multiplicity (Standard)Multiplicity (w/

F Coupling)
Coupling Constants (

Hz)
H8 Geminal to F4.60 – 4.80 tt (Triplet of triplets)dm (Doublet of multiplets)

,

H2

to Nitrogen
2.85 – 3.05 t (Triplet)t (Unchanged)

H7, H9 Vicinal to F1.80 – 2.10 m (Multiplet)Complex Multiplet

(conf. dependent)
H6, H10

to Spiro
1.50 – 1.70 m (Multiplet)m (Weak long-range coupling)

H3, H4 Pyrrolidine Body1.60 – 1.85 m (Multiplet)m (Unchanged)

complex
NH Amine1.5 – 2.5 Broad sBroad sExchangeable

Critical Insight: The H8 proton is the diagnostic handle. In a standard spectrum, it is a "Doublet of Triplets of Triplets" (dtt) spread over ~1 ppm width due to the massive 48 Hz coupling. In the decoupled spectrum, it simplifies to a triplet of triplets (tt), allowing you to measure the axial/equatorial H-H couplings to determine conformation.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the distinction between H-H coupling and H-F coupling, which is the most common source of error in assigning this molecule.

Workflow Diagram (DOT Visualization)

NMR_Assignment_Workflow Start Sample Preparation (10mg in 0.6mL CDCl3) Exp1 Experiment 1: Standard 1H-NMR (Full Sweep) Start->Exp1 Decision Is H8 (4.7 ppm) resolvable? Exp1->Decision Exp2 Experiment 2: 19F-Decoupled 1H-NMR (O2 offset on F center) Decision->Exp2 No (Typical) Final Final Assignment & Conformation Check Decision->Final Yes (Rare) Exp3 Experiment 3: 2D HSQC (Identify C8-H8 correlation) Exp2->Exp3 Confirmation Analysis Calculate Couplings (Subtract Exp 2 from Exp 1 to find J_HF) Exp3->Analysis Analysis->Final

Figure 1: Decision tree for assigning fluorinated spirocycles. The


F-decoupling step is the critical divergence from standard protocols.
Step-by-Step Protocol: F-Decoupled H-NMR

Objective: Collapse the H-F splitting to reveal the underlying skeletal structure.

  • Acquire Reference

    
    F Spectrum: 
    
    • Run a standard

      
      F-NMR (sw ~ 200 ppm).
      
    • Locate the Fluorine signal (Expected:

      
       to 
      
      
      
      ppm for cyclohexyl fluoride).
    • Action: Note the exact frequency offset (O1/O2) of the fluorine peak.

  • Setup

    
    H{ 
    
    
    
    F } Experiment:
    • Load the standard proton parameter set.

    • Channel 2 Setup: Set the decoupling nucleus to

      
      F.
      
    • Offset (O2): Set O2 to the frequency determined in Step 1.

    • Decoupling Sequence: Use GARP or WALTZ-16 for broad-band decoupling.

    • Power: Ensure the decoupling power is sufficient to cover the spectral width but low enough to prevent sample heating (approx. 0.5–1.0 W).

  • Validation (The "On/Off" Test):

    • Run the scan.[1]

    • Success Criteria: The signal at ~4.7 ppm (H8) should sharpen significantly, transforming from a broad "blob" into a clear multiplet. The satellite peaks of H7/H9 will also collapse inward.

Part 4: Mechanistic Explanation of Shifts

To interpret the data correctly, one must understand why the shifts occur.

  • The Deshielding Effect (H8): The fluorine atom is highly electronegative, pulling electron density from C8. This deshields H8, moving it downfield to ~4.7 ppm. This is the most isolated signal and serves as the starting point for assignment [2].

  • The "Roofing" Effect (H7/H9): Because the chemical shift difference between H7/H9 and H6/H10 is small, and they are strongly coupled, the multiplets often "lean" toward each other (roofing). The

    
    F coupling exacerbates this. Decoupling removes the F-component, reducing the order of the spectrum from effectively 2nd order back to 1st order.
    
  • Spiro-Conformation Locking: Unlike simple fluorocyclohexane, the spiro-fusion at C5 imparts rigidity.

    • If the N-substituent (or lone pair) is bulky, the cyclohexane ring may lock into a specific chair conformation.

    • Diagnostic: Measure the

      
       in the decoupled  spectrum.
      
      • 
         Hz (indicates H8 is axial 
        
        
        
        F is equatorial).
      • 
         Hz (indicates H8 is equatorial 
        
        
        
        F is axial).
    • Note: Fluorine generally prefers the equatorial position in cyclohexane, but the spiro-junction can distort this preference.

References

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Homer, J., & Thomas, L. F. (1963).[2] Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1:

    
    F Spectra of Fluorocyclohexanes. Journal of the Chemical Society.[3] Link
    
  • BenchChem Technical Support. (2025). Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Derivatives (Analog Reference). Link

  • PubChem. (2025).[4][5] 1-Azaspiro[4.5]decane (Compound Summary). National Library of Medicine. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.